5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Description
5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a useful research compound. Its molecular formula is C26H19BrN2O and its molecular weight is 455.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(3-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine (CAS Number: 303060-00-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H19BrN2O
- Molecular Weight : 455.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it may interfere with the signaling pathways that promote tumor growth.
- Receptor Modulation : Similar to other benzoxazine derivatives, this compound may act on cannabinoid receptors, particularly CB2 receptors, leading to anti-inflammatory effects and potential anticancer properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- A study highlighted that derivatives of benzoxazine can impair the proliferation of breast cancer cells while selectively targeting cancerous tissues without affecting normal cells .
- The compound's ability to modulate the extracellular signal-regulated kinase (ERK) pathway suggests a mechanism for inhibiting cancer cell survival and proliferation.
Anti-inflammatory Effects
The modulation of pro-inflammatory cytokines through cannabinoid receptor activation has been documented:
- Compounds derived from the benzoxazine scaffold have demonstrated the ability to attenuate the release of inflammatory mediators in vitro .
Study 1: Antitumor Efficacy
In a recent study involving various pyrazolo-benzoxazine derivatives, researchers found that certain compounds exhibited potent antitumor activities against human cell lines such as HepG2 and MCF-7. The structure-activity relationship (SAR) analysis indicated that modifications at the bromophenyl and naphthyl positions significantly influenced biological activity.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | HepG2 | 15 | Significant reduction in cell viability |
Compound B | MCF-7 | 12 | Induced apoptosis in cancer cells |
Study 2: In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of this compound. Administration resulted in reduced edema in inflammatory models, supporting its potential therapeutic application for inflammatory diseases.
Properties
CAS No. |
303060-00-6 |
---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H19BrN2O/c27-21-9-5-8-20(15-21)26-29-24(22-10-3-4-11-25(22)30-26)16-23(28-29)19-13-12-17-6-1-2-7-18(17)14-19/h1-15,24,26H,16H2 |
InChI Key |
RHIOLYIQGGBLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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